

# A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives

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## Compound of Interest

Compound Name: Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Cat. No.: B182004

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The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.<sup>[1][2]</sup> The versatility of this heterocyclic motif allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective agents against various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.

## Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a basis for comparative SAR analysis.

## Anticancer Activity of 2-Aminothiazole Derivatives

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The IC<sub>50</sub> value, the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro anticancer activity.<sup>[1]</sup>

Compound ID	R1	R2	R3 (at 2-amino position)	Cancer Cell Line	IC50 (μM)	Reference(s)
1a	H	H	Phenyl	MCF-7 (Breast)	>50	<a href="#">[1]</a>
1b	H	H	4-Chlorophenyl	MCF-7 (Breast)	15-30	<a href="#">[1]</a>
1c	H	H	3-Chlorobenzoyl	Various	Potent	<a href="#">[1]</a>
1d	-(CH2)4-	H	3-Chlorobenzoyl	Various	Potent	<a href="#">[1]</a>
2	Methyl	H	2-(2-benzylidenhydrazinyl)	MDA-MB-231 (Breast)	3.92	<a href="#">[3]</a>
3	H	H	1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea	HS 578T (Breast)	0.8	<a href="#">[4]</a>
4	H	H	N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-	Various	Subnanomolar to nanomolar	<a href="#">[5]</a> <a href="#">[6]</a>

hydroxyeth  
yl)-1-  
piperaziny  
]-2-methyl-  
4-  
pyrimidinyl  
amino)]-5-  
carboxami  
de  
(Dasatinib)

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#### Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

- **Substitution on the 2-Amino Group:** The nature of the substituent at the 2-amino position is a critical determinant of cytotoxicity. Acylation with substituted benzoyl groups, such as a 3-chlorobenzoyl moiety (compound 1c), has been shown to dramatically enhance anticancer potency.<sup>[1]</sup> Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.<sup>[1]</sup> The complex substituent in the approved drug Dasatinib (compound 4) highlights the significant impact of this position on kinase inhibition.<sup>[5][6]</sup>
- **Substitution on the Thiazole Ring:** The introduction of substituents on the thiazole ring can significantly impact anticancer activity. For instance, a constrained cyclic structure formed by R1 and R2 (compound 1d) demonstrated potent activity, suggesting that conformational rigidity can be beneficial.<sup>[1]</sup>
- **Substitution on Aryl Moieties:** Halogen substitution on phenyl rings attached to the 2-aminothiazole core often leads to increased activity. For example, a chloro-substitution on the phenyl ring (compound 1b) enhanced cytotoxicity compared to the unsubstituted analog (compound 1a).<sup>[1]</sup>

## Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.<sup>[1]</sup>

Compound ID	Substituent(s)	Microorganism	MIC (µg/mL)	Reference(s)
5a	Piperazinyl derivative	Staphylococcus aureus (MRSA)	4	[4]
5b	Piperazinyl derivative	Escherichia coli	8	[4]
6	Thiazolyl-thiourea derivative	Staphylococcus aureus	4 - 16	[4][7]
7	N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine	Mycobacterium tuberculosis	0.008	[8][9]
8	2-arylideneamino-4-phenylthiazole derivative	Bacillus cereus	-	[4]
9	2-amino-4-(4'-chlorophenyl)thiazole	Various bacteria	-	[1]

#### Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

- **Substituents on the Thiazole Ring:** The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity. For instance, a 4-chlorophenyl group (compound 9) has been shown to be effective.[1] The 2-pyridyl moiety at C-4 of the thiazole is crucial for antitubercular activity (compound 7).[8][9]
- **Substituents on the 2-Amino Group:** Modifications at the 2-amino position have yielded potent antimicrobial agents. For example, the introduction of substituted benzoyl groups has led to highly potent antitubercular agents (compound 7).[8][9] Piperazinyl and thiazolyl-thiourea derivatives have also demonstrated significant antibacterial activity (compounds 5a, 5b, and 6).[4][7]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[\[10\]](#)[\[11\]](#)

General Procedure:

- An  $\alpha$ -haloketone (1 equivalent) and a thioamide (e.g., thiourea, 1.5 equivalents) are combined in a suitable solvent, such as methanol or ethanol.[\[10\]](#)
- The reaction mixture is heated with stirring, typically at reflux, for a specified period (e.g., 30 minutes to several hours).[\[10\]](#)
- After cooling to room temperature, the reaction mixture is poured into a basic solution (e.g., 5% sodium carbonate) to precipitate the product.[\[10\]](#)
- The solid product is collected by filtration, washed with water, and dried.[\[10\]](#)
- Further purification can be achieved by recrystallization from an appropriate solvent.

### Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[\[12\]](#)

Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).[\[13\]](#)
- Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[\[1\]](#)

- **MTT Addition:** After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[\[13\]](#)
- **Formazan Solubilization:** The viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[\[1\]](#)[\[12\]](#)
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm. The percentage of cell viability is calculated relative to untreated control cells.

## Antimicrobial Activity Assessment: Broth Microdilution Method

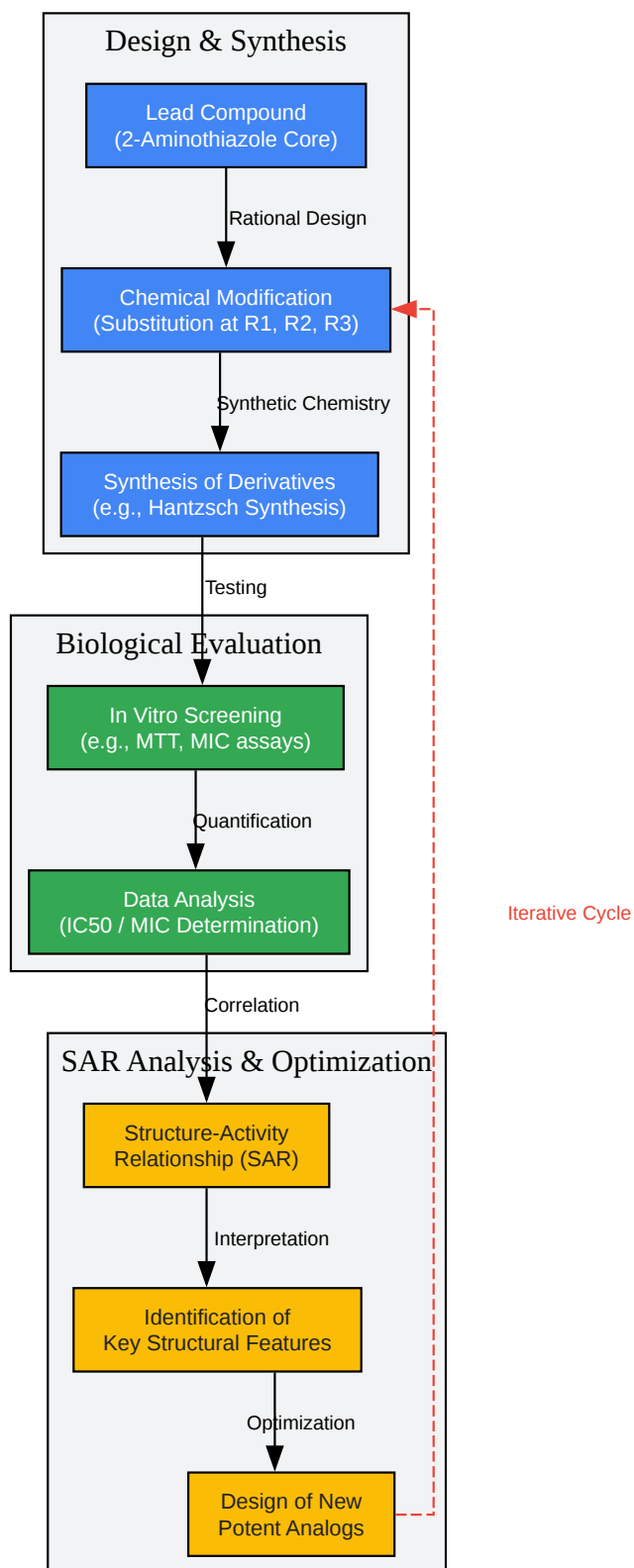
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[\[14\]](#)[\[15\]](#)

Protocol:

- **Preparation of Antimicrobial Agent Dilutions:** Serial two-fold dilutions of the 2-aminothiazole derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[\[14\]](#)[\[16\]](#)
- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[\[14\]](#)[\[15\]](#)
- **Inoculation:** Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension.[\[14\]](#)
- **Controls:** Growth control wells (broth and inoculum without the compound) and sterility control wells (broth only) are included.[\[14\]](#)
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.[\[17\]](#)
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[\[1\]](#)[\[14\]](#)

## Mandatory Visualization

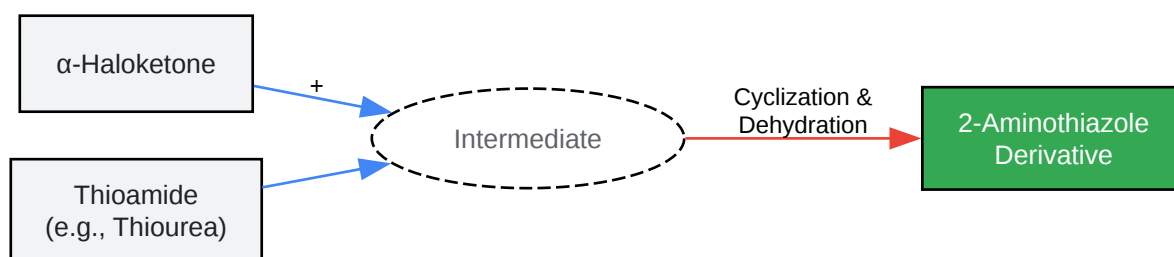
The following diagrams illustrate key concepts related to the structure-activity relationship studies of 2-aminothiazole derivatives.



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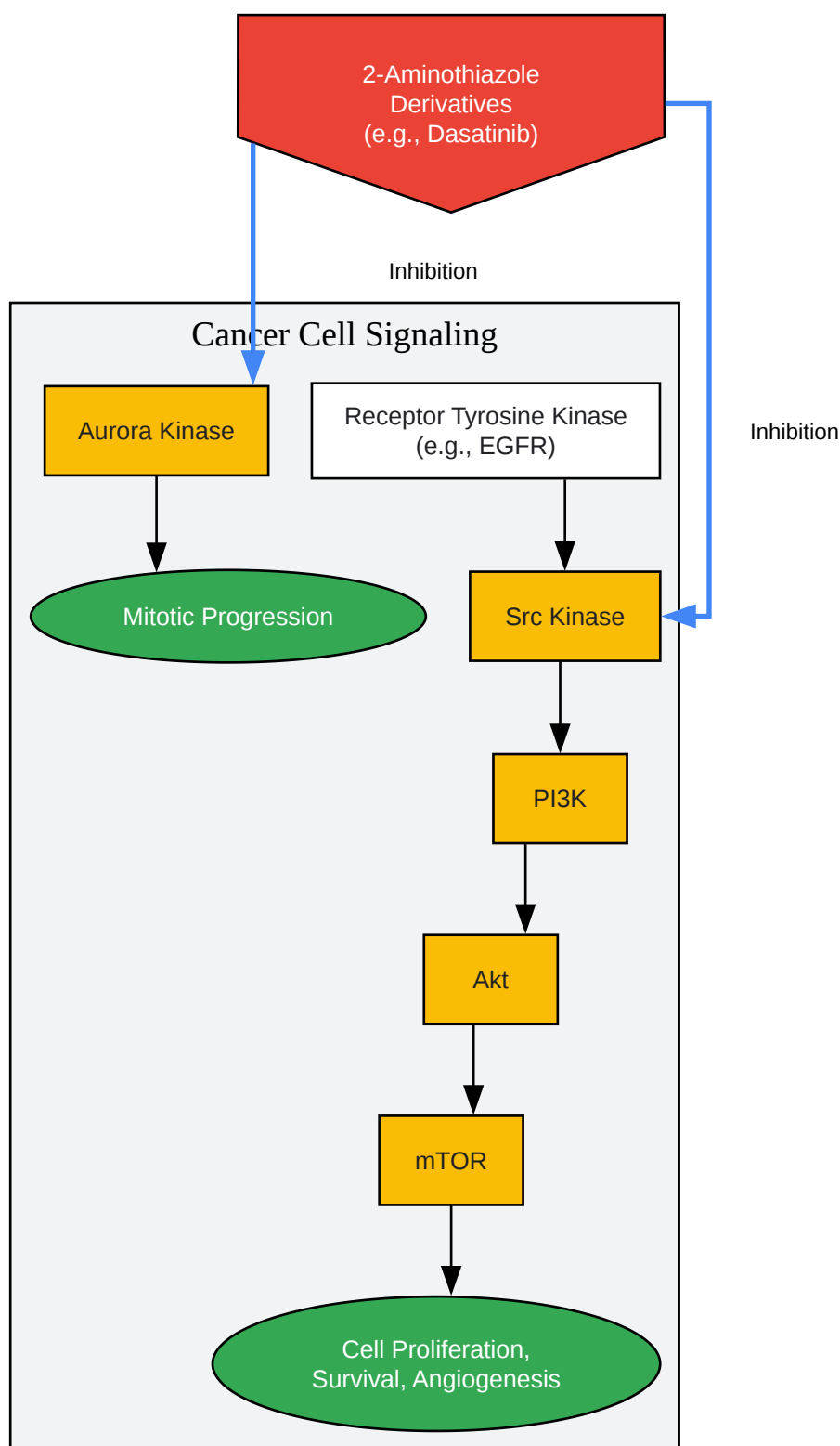
General workflow for structure-activity relationship (SAR) studies.





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Simplified Hantzsch synthesis of 2-aminothiazole derivatives.



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Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

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